
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group attached to the alanine backbone. This compound is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of lithium bis(trimethylsilyl)amine as a base and methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate as a model reactant . The reaction parameters, such as temperature, residence time, reactant stoichiometry, and base concentration, are optimized to maximize the yield of the desired product.
Industrial Production Methods
In industrial settings, the production of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate can be scaled up using continuous-flow microreactor systems. These systems offer better control over reaction conditions, such as temperature and exothermicity, resulting in higher yields and enantiospecificity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorinated groups.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound also contains a Boc-protected amino group and is used in similar synthetic applications.
N-Boc-glycine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
Methyl-N-(tert-butoxycarbonyl)-3,3,3-trifluoroalaninate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C9H14F3NO4 |
|---|---|
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
methyl (2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(15)13-5(6(14)16-4)9(10,11)12/h5H,1-4H3,(H,13,15)/t5-/m1/s1 |
Clé InChI |
ABVSNZKOIMDOKW-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C(=O)OC)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



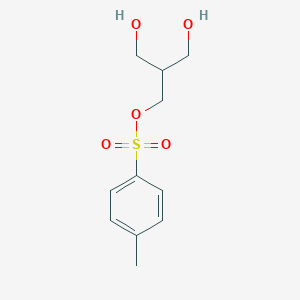



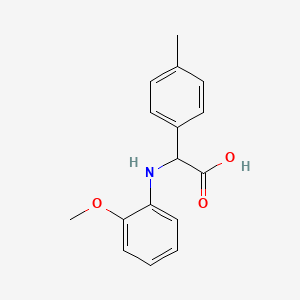
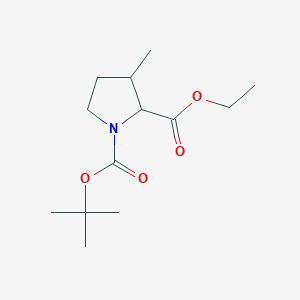
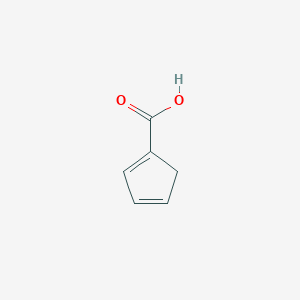
![7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12992699.png)

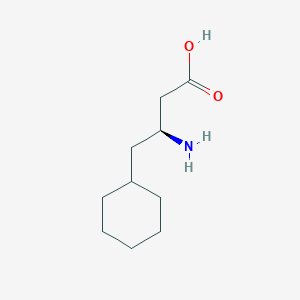
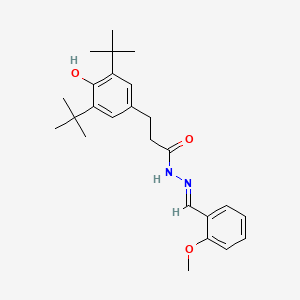
![4-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12992733.png)
![7-Bromo-8-((4-methylpiperazin-1-yl)methyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12992736.png)
